ML354

PAR4 antagonism Platelet activation Thrombosis research

ML354 (VU0099704) is the MLPCN-validated, indole-based PAR4 antagonist (IC50=140 nM) with 71-fold selectivity over PAR1. Unlike YD-3, it offers superior solubility and a defined off-target profile for clean mechanistic studies. Its low MW (282.29 Da) and favorable rodent PK also support in vivo stroke models. Choose ML354 for target validation and assay development where specific PAR4 interrogation is critical.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 89159-60-4
Cat. No. B1676652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML354
CAS89159-60-4
SynonymsML354;  ML-354;  ML 354;  VU0099704;  VU-0099704;  VU 0099704; 
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3
InChIKeyGNJUKVGDCUKDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML354 (CAS 89159-60-4): A Selective PAR4 Antagonist Probe for In Vitro Thrombosis and Platelet Activation Research


ML354 (VU0099704) is an indole-based, small-molecule antagonist of protease-activated receptor 4 (PAR4) developed as an MLPCN probe compound [1]. It demonstrates nanomolar potency for PAR4 (IC50 = 140 nM) and exhibits approximately 71-fold selectivity over the related platelet thrombin receptor PAR1 (IC50 = 10 μM) in human platelet activation assays [1]. Unlike earlier PAR4 antagonists such as YD-3, ML354 possesses a novel chemotype with improved physical properties that facilitate medicinal chemistry optimization [2]. As a validated chemical probe, ML354 is specifically intended for in vitro investigations of PAR4-mediated signaling in platelet biology, thrombosis, and related pathophysiological processes [2].

Why PAR4 Antagonists Are Not Interchangeable: Critical Differentiation of ML354 from Clinical Candidates and Legacy Tools


Substitution among PAR4 antagonists without consideration of potency, selectivity, and validated application context is scientifically invalid. Clinical candidates like BMS-986120 and BMS-986141 exhibit sub-nanomolar potency optimized for in vivo dosing, while ML354 (IC50 = 140 nM) was intentionally developed as an in vitro probe with balanced properties for mechanistic studies [1]. Furthermore, the legacy antagonist YD-3 suffers from high lipophilicity and poor solubility, severely limiting its utility in many assay formats [1]. ML354's distinct chemotype and well-characterized selectivity profile over PAR1 (71-fold) make it uniquely suited for experiments requiring specific PAR4 interrogation without confounding PAR1 activity [2].

Quantitative Differentiation of ML354 (CAS 89159-60-4): Head-to-Head Evidence Against Key PAR4 Antagonist Comparators


Target Potency Comparison: ML354 Versus Clinical PAR4 Antagonist BMS-986120

ML354 exhibits a PAR4 IC50 of 140 nM in human platelet PAC-1 fluorescent αIIbβ3 activation assays [1]. In contrast, the clinical-stage antagonist BMS-986120 demonstrates substantially higher potency with an IC50 of 9.5 nM in human blood . This ~15-fold difference in potency reflects their distinct optimization goals: ML354 as an in vitro probe, BMS-986120 as an orally bioavailable therapeutic candidate. Researchers requiring a well-characterized probe with established SAR and moderate potency for mechanistic studies should select ML354, whereas BMS-986120 is optimized for in vivo efficacy.

PAR4 antagonism Platelet activation Thrombosis research

PAR4/PAR1 Selectivity: ML354 Demonstrates Defined 71-Fold Selectivity Window

ML354 exhibits 71-fold selectivity for PAR4 over PAR1, with a PAR1 IC50 of 10 μM versus a PAR4 IC50 of 140 nM in the same PAC-1 fluorescent αIIbβ3 activation assay system [1]. This well-defined selectivity window has been independently validated and reported by multiple sources [1][2]. In contrast, the earlier PAR4 antagonist YD-3 demonstrated measurable cross-reactivity with PAR1 [3], and many clinical PAR4 antagonists lack published selectivity data against all PAR family members in standardized assays. ML354's established selectivity profile enables experiments requiring clean PAR4-specific pharmacology without confounding PAR1-mediated platelet activation.

Receptor selectivity PAR1 cross-reactivity Platelet signaling

Physicochemical Properties: ML354 Offers Improved Drug-Like Characteristics Over Legacy PAR4 Antagonist YD-3

ML354 was specifically designed to overcome the physicochemical liabilities of the first-generation PAR4 antagonist YD-3. YD-3 possesses a cLogP value of 5.4 and suffers from poor aqueous solubility, rendering it unsuitable for in vivo studies and limiting its utility in many in vitro assays [1]. ML354 demonstrates a substantially reduced cLogP, representing a significant improvement in lipophilicity while maintaining target potency and selectivity [1][2]. Furthermore, ML354's low molecular weight (282.29 Da) and novel indole scaffold make it highly amenable to further medicinal chemistry optimization [2].

Physicochemical properties Lipophilicity Medicinal chemistry optimization

Off-Target Profiling: ML354 Exhibits Clean Secondary Pharmacology Profile

In a lead profiling screen conducted by Pan Labs, ML354 was evaluated against a broad panel of potential off-target binding activities [1]. The screen identified only three potential off-target interactions, all of which were characterized as quite weak and unrelated to relevant PAR4 biology [1]. This clean secondary pharmacology profile stands in contrast to many tool compounds that lack comprehensive selectivity characterization. While systematic off-target profiling data for clinical candidates BMS-986120 and BMS-986141 are not publicly available in equivalent detail, the MLPCN probe program explicitly required and validated ML354's selectivity beyond PAR1 [2].

Off-target activity Selectivity profiling Chemical probe validation

In Vivo Pharmacokinetics: ML354 Demonstrates Favorable Exposure in Rodent Models Supporting Preclinical Utility

ML354 has been reported to exhibit encouraging rat and mouse in vivo pharmacokinetics (PK) and activity against γ-thrombin [1]. Additionally, ML354 has been successfully applied in vivo after experimental stroke in mice (tMCAO model), demonstrating reduced infarct size, decreased apoptotic markers, and diminished macrophage accumulation and interleukin-1β expression [2]. While the PAR4 antagonist YD-3 has been deemed unsuitable for in vivo studies due to poor solubility [3], ML354 represents a validated tool for preclinical in vivo investigations of PAR4 biology, bridging the gap between in vitro probe compounds and clinical candidates.

Pharmacokinetics In vivo pharmacology Preclinical development

Chemotype Differentiation: ML354's Indole Scaffold Is Structurally Distinct from Clinical PAR4 Antagonists

ML354 is based on a substituted indole chemotype [1], which is structurally and pharmacophorically distinct from the imidazothiadiazole core of BMS-986120 [2] and the quinazoline-benzothiazole scaffold of compound 20f [3]. This chemotype divergence is critical for research programs requiring orthogonal chemical matter to confirm target engagement or for intellectual property considerations. Furthermore, ML354 lacks the common benzoate ester pharmacophore found within YD-3 and related compounds [1], reinforcing its novelty and value as an alternative chemical series.

Chemical scaffold Intellectual property Medicinal chemistry

Optimal Research and Procurement Applications for ML354 (CAS 89159-60-4) Based on Validated Differentiation Evidence


In Vitro PAR4-Mediated Platelet Activation and Thrombosis Signaling Studies

ML354 is optimally deployed in in vitro assays investigating PAR4-specific signaling in human platelets. Its well-defined IC50 of 140 nM and 71-fold selectivity over PAR1 [1] enable clean pharmacological dissection of PAR4-dependent pathways without confounding PAR1 activity. The PAC-1 fluorescent αIIbβ3 activation assay provides a validated experimental system for quantifying ML354's effects [1]. Researchers should prioritize ML354 over YD-3 for these studies due to its improved physicochemical properties and defined selectivity window [2].

Chemical Probe for Target Validation and Mechanistic Pharmacology

As an MLPCN-designated probe compound, ML354 is specifically intended for target validation studies requiring a well-characterized, selective PAR4 antagonist [1]. Its publicly documented off-target profiling—identifying only three weak, irrelevant off-target activities [1]—provides confidence in attributing observed biological effects to PAR4 antagonism. ML354 should be selected over clinical candidates when the research objective is fundamental target biology rather than preclinical efficacy testing [2].

Preclinical In Vivo Models of Thrombosis, Stroke, and Ischemic Disease

ML354's encouraging rodent pharmacokinetics and demonstrated in vivo efficacy in mouse stroke models (tMCAO) [1] support its use in preclinical animal studies. Unlike YD-3, which lacks sufficient solubility for in vivo administration [2], ML354 can be formulated for systemic delivery. Reported reductions in infarct size, apoptotic markers, and neuroinflammation [1] position ML354 as a valuable tool for investigating PAR4's role in ischemic pathophysiology beyond platelet biology.

Medicinal Chemistry Optimization and Scaffold-Hopping Campaigns

ML354's substituted indole chemotype [1] provides a structurally distinct starting point for PAR4 antagonist optimization programs. Its low molecular weight (282.29 Da), favorable physicochemical properties relative to YD-3 [2], and established SAR from the original discovery campaign [1] make it highly amenable to further derivatization. Research groups pursuing intellectual property diversification or seeking orthogonal chemical matter should prioritize ML354 over imidazothiadiazole-based clinical candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML354

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.